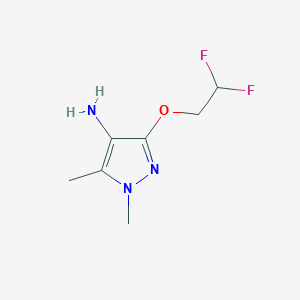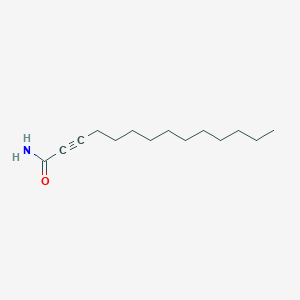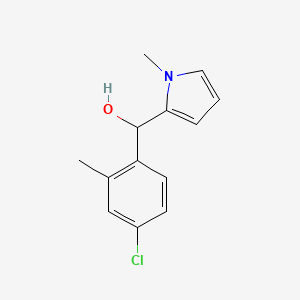
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C13H14ClNO It is characterized by the presence of a chloro-substituted phenyl ring and a pyrrolyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 1-methyl-2-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Process: The 4-chloro-2-methylphenol undergoes a nucleophilic substitution reaction with 1-methyl-2-pyrrole in the presence of a base, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenol: Shares the chloro-substituted phenyl ring but lacks the pyrrolyl group.
1-Methyl-2-pyrrole: Contains the pyrrolyl group but lacks the chloro-substituted phenyl ring.
4-Chloro-2-methylphenylmethanol: Similar structure but without the pyrrolyl group.
Uniqueness
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the combination of the chloro-substituted phenyl ring and the pyrrolyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
(4-chloro-2-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14ClNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
InChIキー |
VJFCXTYMIQGXKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=CN2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
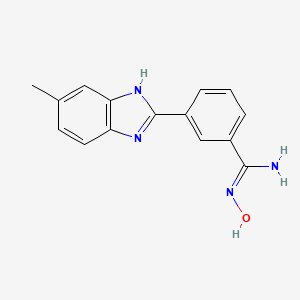
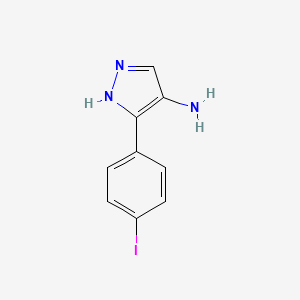
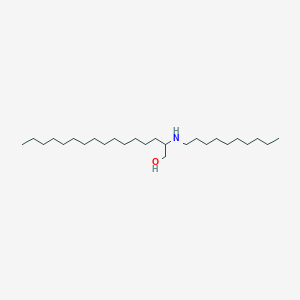
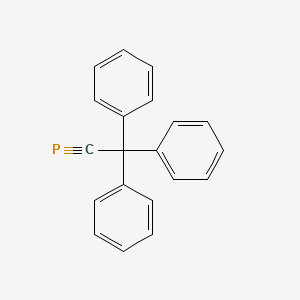
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
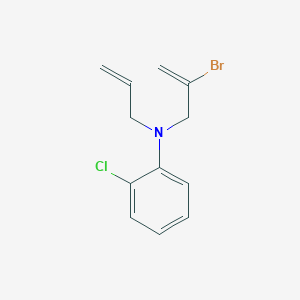
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
